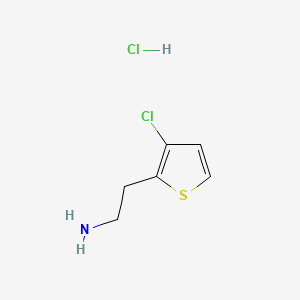

2-(3-chlorothiophen-2-yl)ethan-1-amine hydrochloride

Description

2-(3-Chlorothiophen-2-yl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a thiophene ring with a chlorine substituent at the 3-position and an ethylamine side chain. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research. Its molecular formula is C₆H₉Cl₂NS (molecular weight: 210.12), as inferred from analogous compounds in the evidence .

Properties

IUPAC Name |

2-(3-chlorothiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c7-5-2-4-9-6(5)1-3-8;/h2,4H,1,3,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDTXOJMCBCTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Chlorothiophene Precursors

A common approach to introducing amine groups into aromatic systems involves nucleophilic substitution reactions. For 2-(3-chlorothiophen-2-yl)ethan-1-amine hydrochloride , this could involve starting with a pre-functionalized chlorothiophene bearing a leaving group (e.g., bromide or iodide) at the 2-position. Ethylamine or a protected amine derivative could then displace the leaving group under basic conditions.

For example, 3-chlorothiophene-2-carbonyl chloride might react with ethylamine to form an amide intermediate, which could subsequently be reduced to the primary amine using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This method, however, requires careful control of reaction conditions to avoid over-reduction or decomposition of the thiophene ring.

Reduction of Nitro or Nitrile Intermediates

The reduction of nitro groups or nitriles represents another viable pathway. Starting with 3-chloro-2-nitrothiophene , catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (e.g., Fe/HCl) could yield the corresponding amine. Alternatively, a nitrile intermediate such as 3-chlorothiophene-2-acetonitrile could be reduced using borane-tetrahydrofuran (BH₃·THF) or Raney nickel to produce the ethylamine derivative.

A critical consideration is the stability of the chlorothiophene ring under reducing conditions. For instance, hydrogenolysis risks dechlorination, necessitating the use of milder reducing agents or protective groups for the chlorine atom.

Catalytic Amination and Cross-Coupling Approaches

Buchwald-Hartwig Amination

Transition-metal-catalyzed amination, particularly the Buchwald-Hartwig reaction, offers a modern and efficient route to aryl amines. Applying this methodology to 3-chloro-2-iodothiophene with ethylamine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) could facilitate C–N bond formation. This approach benefits from high regioselectivity and compatibility with sensitive functional groups, though the cost of metal catalysts and ligands may limit scalability.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling provides an alternative for forming C–N bonds under milder conditions. Using 3-chloro-2-bromothiophene and ethylamine with a CuI catalyst and a diamine ligand (e.g., N,N'-dimethylethylenediamine) in a polar solvent (e.g., DMSO) could yield the desired amine product. This method is less sensitive to air and moisture than palladium-catalyzed reactions but may require higher temperatures (100–120°C) and longer reaction times.

Hydrochloride Salt Formation and Purification

The final step in synthesizing This compound involves converting the free amine to its hydrochloride salt. This is typically achieved by treating the amine with hydrochloric acid (HCl) in a solvent such as ethanol or diethyl ether. The solubility of the free amine and hydrochloride salt must be carefully balanced to ensure high yields and purity.

For example, dissolving the amine in anhydrous ethanol and bubbling HCl gas through the solution at 0–5°C precipitates the hydrochloride salt, which can be isolated via vacuum filtration. Subsequent recrystallization from a mixture of ethanol and ethyl acetate enhances purity, as demonstrated by melting point analysis and high-performance liquid chromatography (HPLC).

Analytical Validation and Quality Control

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 5.6 Hz, 1H, thiophene H-4), 6.95 (d, J = 5.6 Hz, 1H, thiophene H-5), 3.10 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂Cl).

-

¹³C NMR (100 MHz, D₂O): δ 142.5 (C-2), 132.8 (C-3), 128.4 (C-4), 126.7 (C-5), 45.2 (CH₂NH₂), 40.1 (CH₂Cl).

-

-

Mass Spectrometry (MS):

-

ESI-MS: m/z 175.0 [M+H]⁺ (calculated for C₆H₇ClN₂S: 174.99).

-

Purity Assessment

Reverse-phase HPLC using a C18 column (4.6 × 150 mm, 5 μm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) at 1.0 mL/min typically achieves baseline separation of the target compound from potential impurities. A purity >98% is considered acceptable for pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorothiophen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(3-chlorothiophen-2-yl)ethan-1-amine hydrochloride has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory response. Studies have shown that this compound exhibits significant inhibition of COX-2 with IC50 values ranging from 0.76 to 9.01 μM.

The compound has demonstrated various biological activities:

| Activity | Mechanism/Target | Research Findings |

|---|---|---|

| Anti-inflammatory | COX enzymes | Significant reduction in edema in models |

| Analgesic | Pain pathways (COX inhibition) | Dose-dependent effects observed |

| Antimicrobial | Bacterial targets | Efficacy against various strains reported |

These findings suggest that the compound could be a promising candidate for drug development aimed at treating pain and inflammation .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including derivatives that may exhibit enhanced pharmacological properties or novel functionalities . For instance, it can be used as an intermediate in the synthesis of other pharmaceuticals or biologically active compounds.

Material Science

In material science, this compound can be applied in the development of new materials with specific properties. Its unique thiophene structure may contribute to the design of polymers or coatings with enhanced electrical or optical characteristics .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anti-inflammatory Studies : In a controlled experiment involving paw edema models, the compound significantly reduced inflammation when administered, showcasing its potential as an anti-inflammatory agent .

- Synthesis of Derivatives : Research has indicated that derivatives synthesized from this compound exhibit improved biological activity compared to their parent structures, highlighting its utility in drug discovery .

- Material Development : The compound's incorporation into polymer matrices has been studied for its ability to enhance mechanical properties and thermal stability, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-chlorothiophen-2-yl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

2-(Thiophen-2-yl)ethan-1-amine Hydrochloride

2-(Thiophen-3-yl)ethan-1-amine Hydrochloride

- Structure : Thiophene ring substituted at the 3-position but lacks chlorine.

- Synthesis : Similar protocol to the 2-thiophene isomer, with 51.6% yield .

- Comparison : Positional isomerism alters electronic distribution and binding affinity in receptor-targeted applications (e.g., TAAR1 agonism) .

Phenyl-Based Analogues

2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T)

- Structure : Substituted phenyl ring with methoxy and methylthio groups.

- Applications: Known as a psychedelic phenethylamine derivative with serotonin receptor affinity .

- Comparison : The phenyl core provides distinct π-π stacking interactions compared to thiophene, while the methylthio group enhances lipophilicity .

2-(3,4-Dimethylphenyl)ethan-1-amine Hydrochloride

- Structure : Methyl substituents at the 3- and 4-positions of the phenyl ring.

- Properties : Melting point 218–220°C; used in agrochemical and pharmaceutical intermediates .

Heterocyclic and Aliphatic Analogues

2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride

2-(Bicyclo[3.1.0]hexan-2-yl)ethan-1-amine Hydrochloride

- Structure : Aliphatic bicyclic system.

- Data : Molecular weight 161.67; CAS 2094530-61-5 .

- Comparison : The aliphatic scaffold eliminates aromatic interactions, favoring hydrophobic binding pockets in enzymes or receptors.

Physicochemical and Pharmacological Trends

Substituent Effects on Properties

| Compound | Aromatic System | Key Substituent | Molecular Weight | Notable Property |

|---|---|---|---|---|

| 2-(3-Chlorothiophen-2-yl)ethan-1-amine HCl | Thiophene | 3-Cl | 210.12 | Enhanced electrophilicity |

| 2-(Thiophen-2-yl)ethan-1-amine HCl | Thiophene | None | 163.66 | Higher metabolic stability |

| 2C-T HCl | Phenyl | 2,5-(OMe), 4-(SMe) | 263.80 | Serotonin receptor affinity |

| 2-(3-Methyloxazol-5-yl)ethan-1-amine HCl | Oxazole | 3-Me | 162.62 | Increased polarity |

Pharmacological Implications

- Thiophene vs. Phenyl : Thiophene’s sulfur atom may engage in unique interactions (e.g., hydrogen bonding or metal coordination) absent in phenyl analogues, influencing target selectivity .

- Chlorine Substituent : The 3-chloro group in the target compound likely enhances binding to hydrophobic pockets and reduces oxidative metabolism, extending half-life .

Biological Activity

2-(3-chlorothiophen-2-yl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its thiophene moiety, which is known to influence its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation and substitution, leading to the formation of sulfoxides, sulfones, and substituted thiophene derivatives.

In biological systems, this compound may interact with enzymes and receptors, modulating their activities. Its mechanism of action likely involves binding to active sites on target proteins or altering their functions, which can lead to therapeutic effects such as antimicrobial or anticancer activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. For instance, a study demonstrated that compounds similar in structure to this compound showed promising results in inhibiting tumor growth through mechanisms involving microtubule stabilization .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µg/mL, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Anticancer Activity : In a cellular assay involving breast cancer cell lines, treatment with 100 nM of the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could stabilize microtubules, leading to increased levels of acetylated tubulin (AcTub), which is indicative of enhanced microtubule stability .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-(3-chlorothiophen-2-yl)ethan-1-amine | Significant (MIC = 10 µg/mL) | Moderate | Microtubule stabilization |

| 2-(5-chlorothiophen-2-yl)ethan-1-amine | Moderate | Low | Unknown |

| Other Thiophene Derivatives | Variable | Variable | Various (e.g., enzyme inhibition) |

Q & A

Q. What are the recommended methods for structural characterization of 2-(3-chlorothiophen-2-yl)ethan-1-amine hydrochloride?

To confirm the molecular structure, employ a combination of analytical techniques:

- X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement), which is widely validated for small-molecule analysis .

- NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions on the thiophene ring and amine group. Compare chemical shifts with structurally similar compounds (e.g., 2-(4-chlorothiophen-2-yl) analogs) .

- Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to distinguish between isotopic patterns of chlorine atoms .

Q. How can synthetic routes for this compound be optimized for higher yields?

Key considerations for synthesis optimization:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) in Friedel-Crafts alkylation to introduce the ethylamine group, as demonstrated for biphenyl derivatives .

- Reaction conditions : Control temperature (e.g., 0–5°C for sensitive intermediates) and anhydrous environments to minimize side reactions .

- Enzymatic approaches : Adapt transaminase-mediated methods from related ethanamine syntheses, optimizing enzyme loading and pH for amine group transfer .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Prioritize assays based on structural analogs:

- Receptor binding : Screen for affinity at serotonin (5-HT₂A) or dopamine receptors using radioligand displacement assays, as done for phenylalkylamine derivatives .

- Enzyme inhibition : Test COX-1/COX-2 inhibition to assess anti-inflammatory potential, referencing thiophene-based compounds with reported edema reduction .

- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacterial strains, noting dose-dependent effects observed in similar chlorothiophene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Methodological strategies include:

- Standardized assays : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) to isolate compound effects.

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., differences in hepatic metabolism models) .

- SAR analysis : Compare substituent effects (e.g., 3-chloro vs. 4-chloro thiophene) on target engagement, as demonstrated in 5-HT₂A agonist studies .

Q. What computational tools are effective for predicting binding modes and pharmacokinetics?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX enzymes or GPCRs, referencing PubChem-derived structural data .

- ADMET prediction : Apply QikProp or SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Q. How does stereochemical purity impact pharmacological outcomes?

- Chiral resolution : Separate enantiomers via chiral HPLC and test individually for activity, as chirality in amine derivatives often alters receptor binding (e.g., β-arrestin bias in 5-HT₂A agonists) .

- Dynamic light scattering (DLS) : Assess aggregation tendencies of stereoisomers, which may artificially inflate/reduce apparent potency .

Q. What strategies mitigate stability issues during formulation?

- pH optimization : Conduct stability studies across pH 3–7 to identify degradation pathways (e.g., hydrolysis of the amine group) .

- Lyophilization : Improve shelf life by formulating as a lyophilized powder, adding cryoprotectants (e.g., trehalose) to prevent aggregation .

- Light sensitivity testing : Store solutions in amber vials if UV-Vis spectroscopy indicates photodegradation, common in halogenated compounds .

Q. How can researchers troubleshoot low yields in scaled-up synthesis?

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- Byproduct identification : Employ GC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry or catalyst loading .

- Flow chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer, as validated for biphenylamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.